2-(2-Chloro-3-fluorophenyl)acetonitrile
Overview
Description
2-(2-Chloro-3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClFN . It is also known by several other names, including 2-chloro-3-fluorobenzyl cyanide.
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-3-fluorophenyl)acetonitrile can be represented by the InChI code1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
. Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Chloro-3-fluorophenyl)acetonitrile is 169.59 g/mol . Other physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Reactivity
Chemoselectivity in Reactions : The compound reacts with hydrogen phosphonates exhibiting chemoselectivity influenced by the nature and quantity of halogen atoms in the nitrile. These reactions lead to the formation of N-unprotected iminophosphonates or reductive dehalogenation, producing halogenophosphates (Rassukana et al., 2014).
Synthesis of Thiazolidin-4-one Derivatives : 2-(2-Chloro-3-fluorophenyl)acetonitrile is used in the synthesis of thiazolidin-4-one derivatives, exhibiting promising antioxidant activities (El Nezhawy et al., 2009).
Crystal Structure Analysis : The compound is pivotal in synthesizing biologically active compounds and plays a significant role in confirming the olefinic bond geometry and structural conformation details through crystallography (Naveen et al., 2006).
Chemical Transformations and Applications
Fluorination of Aromatic Compounds : It is used in the fluorination of benzene, toluene, and other compounds, showcasing its significance in modifying chemical structures and influencing product yields (Fedorov et al., 2015).
Synthesis of Bioactive Heterocycles : The compound aids in synthesizing heterocycles like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, which are evaluated for their potential in drug development, particularly as anti-cancerous agents (Murthy et al., 2017).
Electrochemical Copolymerization : The compound is involved in the electrochemical copolymerization process, contributing to the synthesis of materials that combine the properties of different polymers, enhancing conductivity and stability (Wei et al., 2006).
Formation of Osmacyclopentapyrrole Derivatives : It plays a role in complex chemical reactions leading to the formation of osmacyclopentapyrrole derivatives, showcasing its utility in creating intricate molecular structures (Bolaño et al., 2006).
Electrochemical Modification and Sensing : The compound is essential in the electrochemical modification of polymers and sensing applications, indicating its versatility in various chemical processes and analytical techniques (Soudan et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-(2-chloro-3-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWZECDZPCGLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291468 | |
Record name | 2-Chloro-3-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-fluorophenyl)acetonitrile | |
CAS RN |
874285-20-8 | |
Record name | 2-Chloro-3-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874285-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluorobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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